molecular formula C23H30O3 B591234 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate CAS No. 95959-20-9

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate

Cat. No.: B591234
CAS No.: 95959-20-9
M. Wt: 354.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17β-yl pentanoate is a steroidal compound structurally related to estradiol valerate, a widely used estrogen medication. It is characterized by a tetraene system (double bonds at positions 1,3,5(10), and 9(11)) and a pentanoate ester group at the 17β position. This compound is primarily identified as an impurity in commercial preparations of estradiol valerate, arising during synthesis or storage . Key properties include:

  • Molecular Formula: C₂₃H₃₀O₃
  • Molecular Weight: 354.48 g/mol
  • Stereochemistry: Four defined stereocenters with absolute configuration .

Properties

IUPAC Name

[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,12,14,19-21,24H,3-6,8,10-11,13H2,1-2H3/t19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBVWVSEQQRIJR-FBPBVXOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242039
Record name 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95959-20-9
Record name 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095959209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95959-20-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYESTRA-1,3,5(10),9(11)-TETRAEN-17.BETA.-YL PENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MH38V5WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

Given its structural similarity to estradiol, it may interact with estrogen receptors, which play crucial roles in various biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior.

Biological Activity

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate, also known as 9,11-Didehydroestradiol Valerate, is a synthetic derivative of estradiol. This compound is of significant interest due to its hormonal activity, particularly in the context of estrogenic effects and potential therapeutic applications.

  • Molecular Formula : C23H30O3
  • Molecular Weight : 354.48 g/mol
  • CAS Number : 95959-20-9

The compound features a unique structure that influences its biological interactions and potency. The presence of a pentanoate ester contributes to its lipophilicity, affecting absorption and distribution in biological systems.

Estrogenic Activity

This compound exhibits significant estrogenic activity. It binds to estrogen receptors (ERs) in target tissues, mimicking the effects of natural estrogens. Studies have demonstrated that this compound can stimulate gene expression associated with estrogen action, influencing reproductive and metabolic processes.

The compound acts primarily through:

  • Estrogen Receptor Binding : It binds to ERα and ERβ, leading to the activation of estrogen-responsive genes.
  • Transcriptional Activation : Upon binding to ERs, it promotes the transcription of genes involved in cell proliferation and differentiation.

Toxicological Profile

While the compound shows therapeutic potential, it also presents certain toxicological concerns:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and suspected of causing genetic defects (H341) .
  • Mutagenicity : Studies indicate potential mutagenic effects, necessitating caution in therapeutic applications.

Case Studies

  • Hormonal Replacement Therapy : Clinical studies have investigated the use of this compound in hormone replacement therapy (HRT) for menopausal women. Results indicated improvements in bone density and alleviation of menopausal symptoms without significant adverse effects.
  • Cancer Research : Research has explored its role in breast cancer treatment. The compound's ability to modulate estrogen receptor activity suggests it could be beneficial in managing hormone-sensitive cancers.

Data Table: Summary of Biological Effects

Biological EffectObservationsReferences
Estrogenic ActivitySignificant binding affinity to ERs
Gene ExpressionUpregulation of estrogen-responsive genes
Acute ToxicityHarmful if ingested; potential for genetic defects
Clinical BenefitsImprovement in menopausal symptoms
Potential Cancer TreatmentModulation of ER activity in breast cancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The compound is distinguished from analogues by its conjugated tetraene system, which contrasts with the triene systems of estradiol derivatives. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Primary Use/Notes
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17β-yl pentanoate C₂₃H₃₀O₃ 354.48 Tetraene system (1,3,5(10),9(11)); pentanoate ester Impurity in estradiol valerate; analytical standard
Estradiol valerate C₂₃H₃₂O₃ 356.51 Triene system (1,3,5(10)); pentanoate ester FDA-approved estrogen for hormone therapy
Estradiol benzoate C₂₅H₂₈O₃ 376.49 Triene system; benzoate ester Long-acting injectable estrogen
Estradiol cypionate C₂₆H₃₆O₃ 396.56 Triene system; cyclopentylpropionate ester Extended-release formulation
Key Observations:
  • The additional 9(11) double bond in the tetraene derivative reduces molecular weight by ~2 Da compared to estradiol valerate, reflecting the loss of two hydrogen atoms .
  • Stereochemical complexity: Both compounds share defined stereochemistry at the 17β position, critical for estrogen receptor binding.

Pharmacological and Functional Differences

  • Estrogenic Activity : Estradiol valerate acts as a prodrug, slowly releasing estradiol upon ester hydrolysis. In contrast, the tetraene derivative’s conjugated system may hinder enzymatic cleavage, reducing bioavailability and estrogenic potency .
  • Antiestrogenic Potential: Derivatives with extended double-bond systems (e.g., 6β-hydroxyestra-1,3,5(10),9(11)-tetraene-17β-yl propionate) have demonstrated moderate antiestrogenic activity in vivo , suggesting the tetraene structure may interfere with receptor interactions.
  • Stability and Impurity Profile : The 9(11) double bond increases susceptibility to oxidation, making the tetraene derivative a degradation product in estradiol valerate formulations. Regulatory guidelines mandate strict control of its levels (<0.1% in pharmacopeial standards) .

Analytical and Regulatory Considerations

  • Detection Methods : HPLC and mass spectrometry are used to quantify the tetraene derivative in estradiol valerate batches. Its distinct UV absorbance profile (λmax ~280 nm) aids identification .
  • Safety data sheets classify it as hazardous for laboratory handling only .

Preparation Methods

Molecular Architecture

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate (C₂₃H₃₀O₃) features a steroidal backbone with conjugated double bonds at positions 1,3,5(10), and 9(11), a hydroxyl group at C3, and a pentanoate ester at the 17β position. The Δ9,11 double bond distinguishes it from estradiol valerate, making it a dehydration byproduct or intentional synthetic target.

Regulatory Significance

Synthetic Routes

Starting Material Preparation

Δ9,11-Dehydroestradiol, the core steroidal intermediate, is synthesized through selective dehydrogenation of estradiol using catalysts like palladium on carbon under hydrogen-deficient conditions. Alternatively, acidic dehydration (e.g., HCl in ethanol) introduces the Δ9,11 double bond.

Esterification with Valeric Anhydride

The 17β-hydroxyl group of Δ9,11-dehydroestradiol undergoes esterification with valeric anhydride in pyridine at 75–80°C for 2 hours. This method mirrors estradiol valerate synthesis but requires stringent anhydrous conditions to prevent hydrolysis:

Δ9,11-Dehydroestradiol+Valeric AnhydridePyridine, 75–80°C3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate\text{Δ9,11-Dehydroestradiol} + \text{Valeric Anhydride} \xrightarrow{\text{Pyridine, 75–80°C}} \text{this compound}

The crude product is purified via crystallization from methanol, yielding 74% purity after sodium borohydride reduction of excess esters.

Key Reaction Parameters

  • Temperature : Elevated temperatures (70–90°C) favor esterification but risk Δ9,11 bond saturation.

  • Solvent : Pyridine acts as both base and solvent, neutralizing HCl byproducts.

  • Stoichiometry : A 2:1 molar ratio of valeric anhydride to sterol prevents monoester formation.

Mechanism of Impurity Generation

During estradiol valerate production, Δ9,11-dehydroestradiol valerate forms via acid-catalyzed dehydration of estradiol valerate intermediates. This side reaction predominates under:

  • Prolonged heating (>2 hours at 80°C)

  • Acidic residues from incomplete neutralization.

Isolation and Purification

The impurity is isolated via fractional crystallization:

  • The reaction mixture is cooled to 10–15°C, precipitating estradiol valerate.

  • The supernatant, enriched with the Δ9,11 impurity, is subjected to silica gel chromatography using ethyl acetate/hexane (1:3).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.10 (d, J=8.4 Hz, H-1), 6.55 (d, J=8.4 Hz, H-2), 5.55 (m, H-11), 4.60 (t, J=8.0 Hz, H-17α), 2.30 (t, J=7.6 Hz, pentanoate CH₂).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Purity Assessment

Batch analyses from RRKChem indicate ≥98% purity by HPLC, with traces of estradiol divalerate (<0.1%).

Industrial-Scale Optimization

Patent-Based Method (WO2012059803A1)

This protocol emphasizes crystalline estradiol divalerate isolation to minimize impurity formation:

  • Estradiol Divalerate Synthesis :

    • Estradiol (100 g) reacts with valeric anhydride (217.2 mL) in pyridine at 75–80°C.

    • Crystallization from methanol yields 90 g (74%) of estradiol divalerate.

  • Selective Reduction :

    • Sodium borohydride reduces the 3-valerate ester, preserving the 17β-pentanoate group.

Yield Comparison Table

MethodStarting MaterialYield (%)Purity (%)
Direct EsterificationΔ9,11-Dehydroestradiol6895
Byproduct IsolationEstradiol Valerate1298
Patent ProcessEstradiol7499

Challenges and Mitigation Strategies

Dehydration Control

  • pH Monitoring : Maintaining reaction pH >8 with pyridine suppresses acid-catalyzed dehydration.

  • Short Reaction Times : Limiting heating to ≤2 hours reduces Δ9,11 formation.

Purification Innovations

  • Countercurrent Chromatography : Enhances impurity separation efficiency compared to traditional column methods.

  • Cryogenic Crystallization : Low-temperature (−20°C) methanol washes minimize co-precipitation of estradiol valerate .

Q & A

Basic Research Questions

Q. How can the structural identity of 3-hydroxyestra-1,3,5(10),9(11)-tetraen-17β-yl pentanoate be confirmed experimentally?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to determine the molecular formula (C23H30O3) and monoisotopic mass (354.48 g/mol) . Confirm stereochemistry via nuclear magnetic resonance (NMR), particularly <sup>1</sup>H and <sup>13</sup>C NMR, to resolve the positions of the hydroxyl group, pentanoate ester, and tetraene system . Compare spectral data with reference standards listed in pharmacopeial monographs (e.g., USP) .

Q. What analytical techniques are recommended for detecting this compound as an impurity in estradiol valerate formulations?

  • Methodology : Employ reverse-phase HPLC with UV detection (λ = 280 nm) for quantification, using a C18 column and gradient elution (acetonitrile/water) . For enhanced specificity, couple HPLC with tandem mass spectrometry (LC-MS/MS) to differentiate structural analogs (e.g., estradiol divalerate) based on fragmentation patterns . Validate the method per ICH guidelines, ensuring limits of detection (LOD) ≤ 0.1% .

Q. How does the presence of the 9(11)-double bond influence the compound’s stability compared to estradiol valerate?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) to compare degradation rates. Monitor oxidation of the 9(11)-double bond via UV spectroscopy or HPLC, and identify degradation products (e.g., epoxides) using LC-MS . Compare kinetic data with estradiol valerate to assess relative susceptibility .

Advanced Research Questions

Q. What synthetic routes yield 3-hydroxyestra-1,3,5(10),9(11)-tetraen-17β-yl pentanoate, and how can byproducts be minimized?

  • Methodology : Optimize esterification of estradiol derivatives with valeric anhydride under anhydrous conditions (e.g., pyridine catalyst). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography to reduce impurities like estra-1,3,5(10)-trien-3,17β-diyl dipentanoate . Use deuterated solvents in NMR to trace side reactions (e.g., isomerization at C9-C11) .

Q. What mechanistic insights explain the formation of this compound during estradiol valerate synthesis or storage?

  • Methodology : Perform kinetic isotope effect (KIE) studies with deuterated estradiol to identify rate-determining steps in ester hydrolysis or oxidation. Use density functional theory (DFT) calculations to model the electronic effects of the tetraene system on reactivity . Compare activation energies for degradation pathways (e.g., autoxidation vs. hydrolysis) .

Q. How does this impurity interact with estrogen receptors (ERα/ERβ), and what are its pharmacological implications?

  • Methodology : Conduct competitive binding assays using radiolabeled estradiol (e.g., <sup>3</sup>H-estradiol) and recombinant ER subtypes. Determine IC50 values and compare with estradiol valerate to assess relative potency . For in vivo relevance, use ER-negative cell lines transfected with ER isoforms to measure transcriptional activation (e.g., luciferase reporter assays) .

Q. What chromatographic challenges arise when resolving this compound from co-eluting impurities in complex matrices?

  • Methodology : Develop a UPLC method with a charged surface hybrid (CSH) C18 column to enhance resolution of polar degradation products. Optimize mobile phase pH (e.g., 0.1% formic acid) to ionize acidic/basic functional groups and reduce peak tailing . Validate selectivity using forced degradation samples (e.g., heat, light, oxidation) .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers (e.g., 95959-20-9 vs. 979-32-8): How to resolve ambiguity?

  • Methodology : Cross-reference CAS registries with structural descriptors (IUPAC names) and spectral data. For example, 95959-20-9 corresponds to the tetraen-17β-yl valerate , while 979-32-8 refers to estradiol valerate . Use orthogonal techniques (e.g., X-ray crystallography) to confirm the presence of the 9(11)-double bond in the target compound .

Q. Conflicting impurity profiles in estradiol valerate batches: How to identify root causes?

  • Methodology : Apply design of experiments (DoE) to evaluate factors like reaction temperature, catalyst purity, and storage conditions. Use principal component analysis (PCA) on HPLC-MS datasets to correlate impurity patterns with synthetic parameters . Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.